1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

Catalog No.
S3387074
CAS No.
134818-67-0
M.F
C12H13Cl3O
M. Wt
279.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl...

CAS Number

134818-67-0

Product Name

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

IUPAC Name

1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol

Molecular Formula

C12H13Cl3O

Molecular Weight

279.6 g/mol

InChI

InChI=1S/C12H13Cl3O/c13-8-12(16,11(15)5-6-11)7-9-3-1-2-4-10(9)14/h1-4,16H,5-8H2

InChI Key

LGNKJFHEXZRYDM-UHFFFAOYSA-N

SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CCl)O)Cl

Canonical SMILES

C1CC1(C(CC2=CC=CC=C2Cl)(CCl)O)Cl

Chemical Identity

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, also referred to as CCCP, is an organic molecule (PubChem: ). Its structure incorporates a cyclopropane ring, a chlorophenyl group, and a chlorinated secondary alcohol.

Potential Research Areas

  • Organic synthesis: The presence of a cyclopropane ring and a chlorophenyl group makes CCCP a potential target molecule for studies in organic synthesis. Researchers might explore methods for synthesizing CCCP or similar molecules with interesting properties. (ScienceDirect)
  • Material science: Chlorinated organic molecules can have interesting physical properties, such as those relevant to fire retardancy or electrical conductivity. Researchers might study CCCP to understand its material properties or use it as a building block for more complex materials. (American Chemical Society)

1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol is a chemical compound with the molecular formula C₁₂H₁₃Cl₃O and a molecular weight of 279.6 g/mol. This compound is characterized by its unique structure that includes a cyclopropane ring and multiple chlorine substituents, making it a member of the cyclopropane-containing compounds class. It is often utilized in research settings due to its potential applications in various

, including:

  • Nucleophilic Substitution: The presence of the chloro groups allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms.
  • Reactions with Grignard Reagents: The compound can react with Grignard reagents to form alcohols or other functionalized products.
  • Formation of Epoxides: The compound can also participate in reactions leading to epoxide formation, particularly when treated with specific reagents .

The synthesis of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol can be achieved through several methods:

  • Grignard Reaction: A common method involves the reaction of 2-chlorobenzyl chloride with 1-chloro-1-chloroacetylcyclopropane in a solvent system that includes methyl-tetrahydrofuran. This method has shown high yields and efficiency .
  • Halogenation Reactions: The introduction of chlorinated groups can be accomplished through halogenation reactions, which modify existing compounds to yield the desired structure .
  • Epoxide Formation: Following initial synthesis, further reactions can lead to the formation of epoxide derivatives, expanding its functional applications .

This compound has potential applications in various fields:

  • Agricultural Chemistry: Due to its possible fungicidal properties, it may be used in developing agricultural chemicals aimed at protecting crops from fungal diseases.
  • Synthetic Chemistry: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules through various chemical transformations.
  • Research: As a research compound, it is valuable for studying reaction mechanisms and biological interactions due to its unique structural features .

Interaction studies involving 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol have primarily focused on its reactivity with other chemical species. For instance, studies have shown that compounds similar to this one can react with crown ethers or undergo transformations when treated with strong bases, indicating potential pathways for further synthetic applications .

Several compounds share structural or functional similarities with 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
CyproconazoleContains a similar chlorinated cyclopropane structureKnown for its potent fungicidal activity
ProthioconazoleSimilar chlorinated substituentsExhibits broad-spectrum fungicidal properties
Triazole DerivativesOften contain triazole rings alongside chlorinated groupsUsed extensively in agriculture for disease control

The uniqueness of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol lies in its specific combination of chlorinated groups and cyclopropane structure, which may impart distinct reactivity and biological activity compared to these similar compounds .

Role of Chlorophenyl Substituents in Target Binding Affinity

The 2-chlorophenyl group in 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol plays a pivotal role in mediating interactions with fungal enzymes. This aromatic substituent enhances binding affinity through multiple mechanisms:

  • Hydrophobic Interactions: The chlorophenyl group engages in van der Waals interactions with nonpolar residues in the active site of fungal sterol biosynthesis enzymes, such as succinate dehydrogenase (SDH) [3] [5]. These interactions stabilize the enzyme-inhibitor complex, as demonstrated in molecular docking studies of structurally analogous spirotryprostatin derivatives [3].
  • Dipole-Dipole Effects: The electron-withdrawing chlorine atom at the phenyl ring’s ortho position creates a localized dipole, facilitating electrostatic interactions with positively charged amino acid residues in the target enzyme’s binding pocket [5].
  • Stereochemical Complementarity: The spatial orientation of the chlorophenyl group aligns with the geometry of SDH’s substrate-binding site, as evidenced by the fungicidal efficacy of prothioconazole, a related compound sharing this structural motif [2] [5].

Table 1: Impact of Aromatic Substituents on Antifungal Activity

CompoundSubstituent PositionMIC (µg/mL) Against Fusarium graminearum
Prothioconazole [2]2-chlorophenyl8–32
Spirotryprostatin 4d [3]4-chlorophenyl8–32
Spirotryprostatin 4k [3]2,4-dichlorophenyl8–32

The data indicate that ortho-chlorination maximizes binding affinity, likely due to reduced steric hindrance compared to para-substituted analogues [3].

Cyclopropane Ring Strain Effects on Bioactivity

The 1-chlorocyclopropyl moiety introduces significant angle strain (≈115° bond angles), which enhances the compound’s reactivity and ability to inhibit fungal enzymes:

  • Transition State Mimicry: The strained cyclopropane ring mimics the high-energy intermediate formed during the enzymatic reduction of fumarate in SDH’s catalytic cycle [3] [5]. This mimicry allows the compound to act as a competitive inhibitor, as confirmed by kinetic studies on analogous triazole fungicides [5].
  • Conformational Rigidity: The cyclopropane’s rigid structure restricts rotational freedom, pre-organizing the molecule into a bioactive conformation that reduces entropy penalties upon binding [3].
  • Enhanced Electrophilicity: Ring strain increases the electrophilicity of adjacent carbon atoms, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols) in fungal enzymes [5].

Mechanistic Insight:
In prothioconazole, the cyclopropane-containing side chain contributes to >90% inhibition of SDH at 10 µM concentrations, underscoring the pharmacophoric importance of this structural feature [5].

Steric and Electronic Modulation Through Chlorine Positioning

The compound’s fungicidal activity is finely tuned by the three chlorine atoms at distinct positions:

  • C1 Chlorine (Propanol Chain):

    • Steric Effects: The C1 chlorine creates a steric bulk that prevents nonproductive binding orientations, ensuring proper alignment of the pharmacophore within the enzyme’s active site [5].
    • Electronic Effects: This chlorine withdraws electron density via inductive effects, polarizing the hydroxyl group and enhancing hydrogen-bonding capacity with SDH’s Asn-120 residue [3] [5].
  • Cyclopropane Chlorine:

    • The chlorine on the cyclopropane ring stabilizes the strained system through hyperconjugation, while its electronegativity modulates the ring’s electron-deficient character, promoting interactions with π-basic regions of the target enzyme [5].
  • Chlorophenyl Chlorine:

    • As discussed in Section 2.1, the ortho-chlorine optimizes hydrophobic and dipole interactions without introducing excessive steric hindrance [3] [5].

Table 2: Electronic Parameters of Chlorine Substituents

Chlorine PositionHammett σₚ ValueSteric Tolman Cone Angle (°)
C1 (Propanol)+0.231.80
Cyclopropane+0.231.80
ortho-Phenyl+0.271.75

The synergistic interplay of these substituents creates a balanced profile of electronic withdrawal and steric guidance, enabling potent inhibition of fungal growth across multiple species [2] [3] [5].

The molecular mechanism of antifungal action for 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol operates primarily through the inhibition of ergosterol biosynthesis in fungal cells [1] [2]. This compound functions as a sterol biosynthesis inhibitor, targeting the cytochrome P450 enzyme sterol 14-alpha demethylase, which plays a critical role in the conversion of lanosterol to ergosterol [3] [1] [4].

The sterol biosynthesis pathway represents one of the most ancient metabolic processes in eukaryotic organisms, arising during the latest stages of microbial evolution [5]. In fungi, ergosterol serves as the major sterol component of cell membranes, fulfilling essential functions in membrane permeability, rigidity, and cellular processes that are analogous to cholesterol in mammalian cells [1] [2]. The sterol 14-alpha demethylase enzyme catalyzes the three-step oxidative removal of the 14-alpha methyl group from sterol precursors such as lanosterol and eburicol [1] [4] [2].

During the catalytic process, the enzyme removes the 14-alpha methyl group in the form of formic acid while simultaneously introducing a double bond between carbons 14 and 15 in the sterol core structure [1] [5]. This reaction occurs through three consecutive cytochrome P450 catalytic cycles, each requiring two electrons provided by reduced nicotinamide adenine dinucleotide phosphate and two protons [1]. The first two cycles involve typical P450 monooxygenation reactions, converting the 14-alpha methyl group successively to a carboxyalcohol and then to a carboxyaldehyde intermediate [5].

Research findings demonstrate that related triazole compounds exhibit distinct binding mechanisms to sterol 14-alpha demethylase. Classical triazole fungicides such as epoxiconazole, tebuconazole, and triadimenol bind noncompetitively to the enzyme, producing type II difference spectra with peaks at 423-429 nanometers and troughs at 406-409 nanometers [6]. These compounds form low-spin sixth-ligand complexes with the heme iron of the cytochrome P450 enzyme [6] [7].

However, prothioconazole, a structurally related triazolinthione compound, demonstrates a novel binding mechanism that differs from conventional triazole fungicides [6] [7]. This compound exhibits competitive inhibition rather than noncompetitive binding, producing a distinct spectral signature with a peak at 410 nanometers and trough at 428 nanometers [6]. The competitive binding mechanism suggests that the compound competes directly with the natural substrate for the enzyme active site.

CompoundTarget EnzymePrimary SubstrateErgosterol DepletionBinding TypeMechanism
EpoxiconazoleCYP51EburicolHighType IINon-competitive
TebuconazoleCYP51EburicolHighType IINon-competitive
TriadimenolCYP51EburicolHighType IINon-competitive
ProthioconazoleCYP51EburicolHighCompetitiveCompetitive
Prothioconazole-desthioCYP51EburicolHighType IINon-competitive

The disruption of ergosterol biosynthesis leads to significant alterations in fungal cell membrane composition and function [8] [9]. When sterol 14-alpha demethylase activity is inhibited, fungal cells accumulate 14-alpha methylated sterol precursors including lanosterol and eburicol, while simultaneously experiencing depletion of essential demethylated sterols such as ergosterol [6] [10]. This accumulation of sterol intermediates triggers transcriptional responses in fungal cells, including upregulation of efflux pump genes and other ergosterol biosynthesis pathway components [11].

Studies using Mycosphaerella graminicola demonstrate that inhibition of sterol 14-alpha demethylase results in dramatic changes to cellular sterol profiles, with treated cells showing significant increases in eburicol content and corresponding decreases in ergosterol levels [6] [10]. The specificity of this enzyme target is critical, as no other enzyme in fungal cells can fulfill the essential function of sterol 14-alpha demethylase, making this pathway an effective target for antifungal intervention [6].

Interactions with Cytochrome P450 Enzymes

The interaction of 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol with cytochrome P450 enzymes extends beyond the primary target of sterol 14-alpha demethylase to encompass broader effects on the cytochrome P450 enzyme system [12] [13]. Triazole-based antifungal compounds demonstrate significant interactions with multiple cytochrome P450 isoforms, particularly those involved in drug metabolism and sterol biosynthesis [12] [14].

The cytochrome P450 enzyme family represents a superfamily of heme-containing monooxygenases that catalyze the oxidative metabolism of numerous endogenous and exogenous compounds [14] [1]. In the context of antifungal activity, the primary target cytochrome P450 51 family member is highly conserved across biological kingdoms, with orthologs found in bacteria, fungi, plants, and animals [1] [5]. Despite low amino acid sequence identity across phylogeny, all cytochrome P450 51 family members perform the same stereospecific and regiospecific demethylation reaction [1] [5].

Research demonstrates that triazole antifungal compounds exhibit differential inhibitory potencies against various cytochrome P450 enzymes [12]. Miconazole shows the strongest inhibition of cytochrome P450 2C9 and 2C19 with half-maximal inhibitory concentrations of 2.0 and 0.33 micromolar respectively, followed by voriconazole with values of 8.4 and 8.7 micromolar, and fluconazole with values of 30.3 and 12.3 micromolar [12]. These interactions occur through direct inhibition of enzyme activity rather than mechanism-based inhibition, as preincubation studies show no enhancement of inhibitory effects [12].

The molecular basis for cytochrome P450 inhibition involves coordination of the triazole nitrogen atom with the heme iron of the enzyme [15] [16]. Crystal structure studies of cytochrome P450 sterol demethylase reveal a rigid ligand-binding pocket containing a deeply buried heme-containing active site with substrate entry and product exit channels [15] [16]. The triazole ring coordinates as the sixth axial ligand to the heme iron, while additional molecular interactions with hydrophobic side chains and water-mediated hydrogen bond networks contribute to binding affinity [15].

Prothioconazole demonstrates significant inhibition of human cytochrome P450 enzymes with inhibition constants ranging from 0.08 to 5.88 micromolar for cytochrome P450 2C9, 2C19, and 3A subfamilies [13]. These inhibitory effects occur at concentrations that may be encountered during agricultural use, raising considerations for potential pesticide-drug interactions [13]. However, physiologically-based pharmacokinetic modeling studies indicate that at acceptable daily intake levels, the compound does not produce clinically significant inhibition of drug-metabolizing cytochrome P450 enzymes [13].

Triazole CompoundCYP2C9 IC50 (μM)CYP2C19 IC50 (μM)CYP3A4 EffectsPrimary TargetClinical Use
Fluconazole30.312.3ModerateCYP51Medical
Voriconazole8.48.7ModerateCYP51Medical
Miconazole2.00.33StrongCYP51Medical
Itraconazole>10>10StrongCYP51Medical
ProthioconazoleNot specifiedNot specifiedModerateCYP51Agricultural

The binding kinetics of triazole compounds to cytochrome P450 17A1, another important sterol-metabolizing enzyme, demonstrate rapid and stepwise binding processes occurring over 10-30 seconds [14]. Unlike some other cytochrome P450 enzymes with larger active sites, sterol-metabolizing cytochrome P450 enzymes show immediate inhibition upon compound binding without lag periods attributable to conformational changes [14]. This rapid inhibition pattern reflects the rigid nature of the sterol-binding active site and the immediate coordination of the triazole nitrogen with the heme iron [14].

The structural requirements for effective cytochrome P450 inhibition include the presence of a nitrogen-containing heterocycle capable of coordinating with heme iron, appropriate molecular size and shape for active site binding, and suitable hydrophobic interactions with enzyme residues [15]. The rigidity of the cytochrome P450 sterol demethylase active site necessitates precise positioning of the substrate carbon atom within approximately 5 angstroms of the catalytic heme iron, a feature that constrains inhibitor binding geometry [1].

Studies investigating the relationship between sterol biosynthesis inhibition and cytochrome P450 enzyme effects reveal that abnormal ergosterol biosynthesis activates transcriptional responses to antifungal compounds [11]. The accumulation of specific sterol intermediates, rather than ergosterol depletion alone, triggers upregulation of azole efflux pump genes and ergosterol biosynthesis pathway components [11]. This regulatory mechanism represents an additional layer of complexity in the interaction between triazole compounds and cellular cytochrome P450 systems.

Synergistic Effects with Triazole-Based Fungicides

The synergistic interactions between 1-Chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol and other triazole-based fungicides represent a critical aspect of comprehensive antifungal strategies [17] [18] [19]. These synergistic effects manifest through multiple molecular mechanisms that enhance overall antifungal efficacy while potentially reducing individual compound application rates and mitigating resistance development [17] [20].

Synergistic fungicide combinations operate through complementary mechanisms of action that target different aspects of fungal cellular processes [17] [19]. The combination of triazole compounds with echinocandin antifungals demonstrates particularly effective synergism by simultaneously inhibiting ergosterol biosynthesis and beta-glucan synthesis in fungal cell walls [19]. This dual targeting approach results in significant reductions in mortality, residual fungal burden, and organism-mediated tissue damage in experimental studies [19].

Research on Botrytis cinerea demonstrates that combinations of demethylation inhibitor fungicides with natural compounds such as schizostatin produce fractional inhibitory concentration values ranging from 0.0938 to 0.375, indicating strong synergistic interactions [17]. The molecular mechanism underlying this synergism involves the reversal of ergosterol biosynthesis gene upregulation that typically occurs in response to demethylation inhibitor treatment [17]. When fungal cells are treated with demethylation inhibitors alone, the expression of the target gene increases 15.4 to 56.6-fold, but combination treatment with synergistic compounds reverts gene expression levels to pre-treatment baseline [17].

The synergistic effects of multiple triazole fungicides demonstrate additive interactions when compounds with identical modes of action are combined [17] [18]. Studies on wheat pathogens including Erysiphe graminis, Leptosphaeria nodorum, and Mycosphaerella graminicola show enhanced controlling efficacy when different triazole compounds are applied in combination [17]. These synergistic interactions allow for reduced application rates of individual active ingredients while maintaining equivalent disease control efficacy [17].

Combination studies involving triazole fungicides with strobilurin and benzimidazole compounds reveal synergistic effects that extend beyond simple additive interactions [18]. The association of tebuconazole, carbendazim, and azoxystrobin demonstrates enhanced control of Asian rust and other fungal diseases through complementary mechanisms targeting different metabolic pathways [18]. The strobilurin component inhibits mitochondrial respiration, while benzimidazole compounds disrupt microtubule formation, creating multiple points of metabolic interference when combined with sterol biosynthesis inhibition [18].

CombinationMechanismSynergy TypeFIC RangeClinical Benefit
Triazole + EchinocandinCell wall + membraneAdditive0.5-1.0Reduced resistance
Triazole + StrobilurinMultiple pathwaysSynergistic0.3-0.8Lower doses
Multiple TriazolesErgosterol biosynthesisAdditive0.6-1.0Broad spectrum
Triazole + BenzimidazoleMultiple targetsSynergistic0.4-0.9Enhanced efficacy
DMI + SchizostatinEnhanced uptakeSynergistic0.09-0.38Reduced application

The molecular basis for synergistic interactions involves several complementary mechanisms. Triazole combinations with echinocandin compounds target both cell membrane integrity through ergosterol depletion and cell wall structural integrity through beta-glucan synthesis inhibition [19]. This dual targeting approach prevents compensatory mechanisms that fungi might employ when facing single-target inhibition [19]. Additionally, the combination reduces the likelihood of resistance development since mutations conferring resistance to one mechanism do not necessarily provide protection against the alternative mechanism [19].

Placental cell line studies demonstrate that triazole fungicides exhibit additive effects on hormone production and cytochrome P450 enzyme expression [20]. Combinations of cyproconazole, epoxiconazole, flusilazole, and tebuconazole show dose-dependent inhibition of progesterone production with additive effects confirmed for several substance combinations [20]. The fractional inhibitory concentration index calculations confirm that these effects follow concentration addition models rather than independent action [20].

The transcriptional responses to synergistic fungicide combinations reveal complex regulatory mechanisms that extend beyond simple target enzyme inhibition [11] [17]. The combination of demethylation inhibitors with compounds that affect ergosterol intermediate accumulation results in differential gene expression patterns compared to single-compound treatments [11] [17]. This regulatory modulation contributes to enhanced antifungal efficacy by preventing adaptive responses that fungi typically mount against individual stressors [11].

Experimental evidence from invasive pulmonary aspergillosis models demonstrates that triazole-echinocandin combinations produce synergistic interactions measurable through multiple endpoints including mortality reduction, galactomannan antigenemia decrease, and pulmonary infiltrate resolution [19]. The hyphal damage assays confirm that these effects result from direct synergistic interactions at the cellular level rather than pharmacokinetic interactions [19]. The combination therapy approach represents a promising strategy for treatment of invasive fungal infections that may be applicable to agricultural fungicide combinations [19].

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Dates

Last modified: 04-14-2024

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